Lipophilicity (XLogP3) Comparison: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline vs. Non-Methyl and 5-Methyl Analogs
The computed XLogP3 of 2-[2-(dimethylamino)ethoxy]-4-methylaniline is 1.6, which is intermediate between the non-methyl analog (1.2) and the 5-methyl isomer (1.8) [1][2]. This incremental difference in lipophilicity can influence membrane permeability and solubility in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-[2-(Dimethylamino)ethoxy]aniline: 1.2; 2-[2-(Dimethylamino)ethoxy]-5-methylaniline: 1.8 |
| Quantified Difference | +0.4 vs. non-methyl; -0.2 vs. 5-methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Lipophilicity is a key determinant of drug-likeness; this value places the compound in an optimal range for oral bioavailability and CNS penetration, unlike the more polar non-methyl analog or the slightly more lipophilic 5-methyl variant.
- [1] PubChem. Computed Properties for CID 24704446, CID 6484656, CID 20253039. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem. XLogP3-AA Values for Aniline Derivatives. National Library of Medicine, National Center for Biotechnology Information. View Source
